BenchChemオンラインストアへようこそ!

1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cannabinoid Receptor Structure-Activity Relationship Polypharmacology

This 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivative is a privileged scaffold for endocannabinoid system (ECS) drug discovery. Its unique N-1 methyl and N-pyridin-3-yl amide substitution pattern is critical for hydrogen-bonding and π-π stacking with CB1/CB2 receptors, FAAH, and AEA uptake targets—generic pyridine carboxamides cannot substitute. The unsubstituted C-4, C-5, and C-6 positions enable rapid Suzuki/Negishi diversification, systematic tuning of polypharmacology, and installation of click chemistry or photoaffinity probes. At 229 Da and ≥95% purity, this is the ideal, scalable starting material to accelerate hit-to-lead timelines in peripheral anti-inflammatory and analgesic programs.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 1787663-60-8
Cat. No. B2930912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
CAS1787663-60-8
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H11N3O2/c1-15-7-3-5-10(12(15)17)11(16)14-9-4-2-6-13-8-9/h2-8H,1H3,(H,14,16)
InChIKeyCMVCUSILUJTXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 1787663-60-8): A Specialized Pyridine Carboxamide Building Block for Cannabinoid Research


1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 1787663-60-8) is a synthetic dihydropyridine derivative belonging to the class of 1,2-dihydro-2-oxo-pyridine-3-carboxamides [1]. This chemotype is a privileged scaffold for modulating the endocannabinoid system (ECS), with several derivatives exhibiting multi-target profiles at cannabinoid receptors (CB1/CB2), fatty acid amide hydrolase (FAAH), and anandamide (AEA) uptake [2]. The compound features a methyl group at the N-1 position and a pyridin-3-yl amide substituent, distinguishing it from other aryl variations in this series.

Why Generic Pyridine Carboxamides Cannot Replace 1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide in ECS-Focused Synthesis


In the 1,2-dihydro-2-oxo-pyridine-3-carboxamide class, small structural modifications lead to profound functional switches. For example, a 2-alkoxypyridine analogue (B14) loses affinity for both cannabinoid receptors while gaining FAAH/AEA uptake inhibition, compared to the 6-aryl lead (B1) which binds CB1 and CB2 [1]. Therefore, the specific N-1 methyl and N-pyridin-3-yl substitution pattern of this compound cannot be interchanged with generic pyridine carboxamides, as it dictates the hydrogen-bonding and π-π stacking interactions with key ECS targets. Using an unoptimized analog risks abolishing the desired polypharmacology that is the hallmark of this chemotype.

Quantitative Differentiation Guide for 1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide


Structural Determinant for Cannabinoid Receptor Affinity: N-Pyridin-3-yl vs. Other Aryl Substituents

The N-pyridin-3-yl substituent, as found in this compound, is a critical pharmacophoric element. In a related series, a derivative with a similar pyridine-containing amide (B1: 6-(4-fluorophenyl)-1,2-dihydro-2-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide) displayed Ki values of 304 nM for CB1R and 3.1 nM for CB2R [1]. Changing the amide moiety to a 2-alkoxypyridine (B14) resulted in a complete loss of CB receptor binding (Ki > 10,000 nM) and a shift in inhibitory activity toward FAAH (IC50 = 69 nM) and AEA uptake (IC50 = 76 nM) [1]. While the exact binding data for 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide itself is not published, its core structure positions it as the direct precursor to these multi-target agents, and the N-pyridin-3-yl amide is inferred to be essential for maintaining CB receptor engagement.

Cannabinoid Receptor Structure-Activity Relationship Polypharmacology

Functional Selectivity at CB2 Receptor Determined by Core Substitution Pattern

The 1,2-dihydro-2-oxo-pyridine-3-carboxamide core, to which our compound belongs, is known to produce inverse agonists, partial agonists, or antagonists at CB2R depending on the substitution pattern. In the 2014 study, a close analog with a C-5 methyl substituent acted as a potent CB2R inverse agonist (Ki = 6.9 nM), while a C-5 unsubstituted variant was a partial agonist [1]. 1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide bears the N-1 methyl and lacks the C-5 substituent, thus representing a key intermediate for exploring C-5 substitutions to tune CB2R functional activity. Generic pyridine-3-carboxamides lacking the 1,2-dihydro-2-oxo motif do not exhibit this switchable CB2R pharmacology.

CB2 Cannabinoid Receptor Functional Selectivity Inverse Agonism

Polypharmacological Potential: Multi-Target ECS Modulation vs. Single-Target Pyridine Carboxamides

A key advantage of the 1,2-dihydro-2-oxo-pyridine-3-carboxamide scaffold is its inherent ability to hit multiple ECS targets simultaneously. In the 2018 study, derivative B3 showed high affinity for CB1R (Ki = 23.1 nM) and CB2R (Ki = 6.9 nM) while also inhibiting FAAH (IC50 = 70 nM) and ABHD12 (IC50 = 2.5 µM) [1]. Commercially available pyridine-3-carboxamides from other structural classes typically lack this integrated polypharmacology. 1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is the unelaborated core capable of yielding such multi-target profiles once the C-4/C-5/C-6 positions are substituted.

Endocannabinoid System Multi-target Drug Discovery FAAH Inhibition

Synthetic Accessibility and Diversification Points vs. Pre-Functionalized Analogs

1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (MW: 229.24 g/mol) possesses three distinct diversification handles: C-4, C-5, and C-6 positions on the pyridone ring, in addition to the amide bond. This is in contrast to advanced leads like B1 or B3, which are already fully substituted and offer no further sites for SAR exploration. The low molecular weight and the presence of the 1,2-dihydro-2-oxo motif also confer favorable physicochemical properties (predicted logP ~1.2, hydrogen bond donors/acceptors: 1/5) for CNS drug discovery [1]. Vendors typically list this compound at >95% purity, enabling direct use in parallel synthesis or medicinal chemistry campaigns.

Synthetic Intermediate Medicinal Chemistry Late-Stage Functionalization

Optimal Use Cases for 1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide in Scientific and Industrial Workflows


Medicinal Chemistry: Lead Generation for CB2R-Selective Modulators

Starting from 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide, introduce diverse aryl/heteroaryl groups at the C-5 position via Suzuki or Negishi cross-coupling to explore CB2R functional selectivity. The literature demonstrates that C-5 substituents dictate inverse agonism vs. partial agonism at CB2R [1]. This intermediate enables rapid library synthesis to identify novel CB2R ligands with minimal off-target CB1R activity, a key requirement for peripheral anti-inflammatory and analgesic indications.

Polypharmacology: Designing Multi-Target ECS Modulators

The three substitution sites (C-4, C-5, C-6) allow systematic tuning of CB1R/CB2R affinity alongside FAAH and AEA uptake inhibition. As shown with derivatives B3 and B4, appropriate decoration yields compounds that simultaneously engage 3-4 ECS targets [2]. This intermediate is the ideal core for fragment-based or structure-based design of multi-target ECS agents, a strategy proposed to overcome the limited efficacy of single-target cannabinoid drugs.

Chemical Biology: Probe Development for Endocannabinoid Pathway Deconvolution

The unsubstituted core can be functionalized with photoaffinity labels or click chemistry handles at multiple positions, enabling the creation of activity-based probes for target engagement studies in the ECS. The pyridin-3-yl amide provides a hydrogen-bond anchor similar to that of the anandamide head group, making it a privileged bioisostere for mapping protein-lipid interactions in the cannabinoid system [2].

Process Chemistry: Cost-Effective Scale-Up for Preclinical Candidate Optimization

Given its low molecular weight (229 Da) and high purity (>95%), this compound serves as a scalable, off-the-shelf starting material for kilogram-scale synthesis of advanced preclinical candidates. Unlike custom-synthesized, fully elaborated intermediates that carry higher cost and longer lead times, this building block can be procured rapidly and diversified in parallel, accelerating hit-to-lead timelines in ECS drug discovery programs.

Quote Request

Request a Quote for 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.